molecular formula C27H34O12 B049147 Tracheloside CAS No. 33464-71-0

Tracheloside

Cat. No. B049147
CAS RN: 33464-71-0
M. Wt: 550.6 g/mol
InChI Key: LWYAMIUSVGPFKS-CGLYQLBNSA-N
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Description

Tracheloside is a glycoside and a lignan . It is a natural product found in Trachelospermum asiaticum, Trachelospermum jasminoides, and other organisms . It is a lignan glycoside isolated from seeds of Carthamus tinctorius with anti-estrogenic effects . Tracheloside significantly decreases the activity of alkaline phosphatase (AP) (an estrogen-inducible marker enzyme) with IC50 of 0.31 μg/ml . Tracheloside promotes keratinocyte proliferation through ERK1/2 stimulation .


Molecular Structure Analysis

Tracheloside has a molecular formula of C27H34O12 . Its molecular weight is 550.55 . The IUPAC name of Tracheloside is (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one .


Physical And Chemical Properties Analysis

Tracheloside has a molecular weight of 550.55 . Its CAS number is 33464-71-0 .

Scientific Research Applications

1. Colorectal Cancer Treatment

  • Application Summary: Tracheloside (TCS) has been found to have anti-tumor activity and can combat oxidant stress-related chronic diseases . It has been used in studies to investigate its effects on colorectal cancer (CRC) cells .
  • Methods of Application: In vitro and in vivo studies were conducted. A cell viability assay showed that TCS inhibited the proliferation of CRC cells .
  • Results: TCS-treated CT26 cells were associated with the upregulation of p16 as well as the downregulation of cyclin D1 and CDK4 in cell cycle arrest . TCS induced apoptosis of CT26 cells through mitochondria-mediated apoptosis and regulation of the Bcl-2 family . TCS significantly inhibited the lung metastasis of CT26 cells in a mouse model .

2. Traditional Medicine

  • Application Summary: Plants from the genus Trachelospermum, which contain Tracheloside, have been used in Traditional Chinese Medicine (TCM) to cure various ailments .
  • Results: While there are few reports concerning the clinical use and toxicity of these plants, further attention should be paid to gathering information about their toxicology data, quality-control measures, and the clinical value of the active compounds from genus Trachelospermum .

3. Anti-Estrogenic Principle

  • Application Summary: Tracheloside has been isolated from seeds of Carthamus tinctorius (Compositae) as an anti-estrogenic principle against cultured Ishikawa cells .

Safety And Hazards

When handling Tracheloside, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Recent research suggests a relationship between cancer progression and oxidative mechanisms. Tracheloside is a major bioactive compound that can combat oxidant stress-related chronic diseases and also displays anti-tumor activity . Although Tracheloside can inhibit mammalian carcinoma, its effects on colorectal cancer (CRC) have not been clarified . Therefore, future research could focus on exploring the effects of Tracheloside on different types of cancer, including CRC.

properties

IUPAC Name

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3/t16-,21+,22+,23-,24+,25+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYAMIUSVGPFKS-CGLYQLBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955094
Record name 4-({4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-2-oxooxolan-3-yl}methyl)-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tracheloside

CAS RN

33464-71-0
Record name Tracheloside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33464-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tracheloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-2-oxooxolan-3-yl}methyl)-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRACHELOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU15UC170Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
314
Citations
S Guo, X Bai, S Shi, S Li, X Liu, H An, X Kang - Biomedicine & …, 2022 - Elsevier
… This study found that tracheloside (TCS) was a novel inhibitor of TMEM16A which was specific high expressed in lung cancer tissues. TCS concentration dependently inhibited …
Number of citations: 5 www.sciencedirect.com
JG Kim, YK Shin, KY Kim - Evidence-Based Complementary and …, 2018 - hindawi.com
… Other effects of tracheloside have yet to be found. In the present study, we showed that tracheloside positively affects the proliferation of the keratinocyte, HaCaT, which is comparable …
Number of citations: 18 www.hindawi.com
MK Shin, YD Jeon, SH Hong, SH Kang, JY Kee, JS Jin - Antioxidants, 2021 - mdpi.com
Recent research suggests a relationship between cancer progression and oxidative mechanisms. Among the phenolic compounds such as tracheloside (TCS) are a major bioactive …
Number of citations: 10 www.mdpi.com
I INGAKI, S HISADA, S NISHIBE - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… These data indicated for VIII to be tracheloside,“ which was identified with Takano’s sample. Here we had doubt to the structure of tracheloside elucidated as VIIIc. For the isolated I and …
Number of citations: 47 www.jstage.jst.go.jp
L Li, F Meng, J Guo, L Sun, N Yu, Y Zhao - Journal of Chromatography B, 2011 - Elsevier
We developed and validated a quantitative method for simultaneously determining the concentrations of tracheloside and trachelogenin in rat plasma. Plasma samples were prepared …
Number of citations: 5 www.sciencedirect.com
HH Yoo, JH Park, SW Kwon - Bioscience, biotechnology, and …, 2006 - jstage.jst.go.jp
… of tracheloside will be needed to clarify the estrogen-related effect of tracheloside in vivo. … Therefore, this result for the anti-estrogenic activity of tracheloside in Ishikawa cells will be …
Number of citations: 50 www.jstage.jst.go.jp
S NISHIBE, S HISADA, I INAGAKI - Chemical and Pharmaceutical …, 1973 - jstage.jst.go.jp
A new lignan glucoside named nortracheloside (IV), C 26 H 32 O 12· H 2 O, mp 95-100, was isolated from the stems of Trachelospermum asiaticum NAKAI var. intermedium NAKAI (…
Number of citations: 25 www.jstage.jst.go.jp
J Zhang, YIN Zhi-Qi, JY Liang - Chinese journal of natural medicines, 2013 - Elsevier
… gel column chromatography eluting with CHCl3-MeOH (85 : 15 to 70 : 30) and further purified by Sephadex LH-20 column chromatography eluting with MeOH to afford tracheloside [9] (2…
Number of citations: 10 www.sciencedirect.com
JS Jin, T Tobo, MH Chung, C Ma, M Hattori - Food chemistry, 2012 - Elsevier
… This may be attributable to tracheloside … tracheloside, to (−)-ENL, and possible metabolic processes, by using an LC/MS technique. Moreover, we report a binding affinity of tracheloside, …
Number of citations: 14 www.sciencedirect.com
A Patyra, M Kołakowski, MK Dudek… - Prospects in …, 2022 - prospects.wum.edu.pl
… Abstract: Trachelogenin 4-O-β-D-glucoside or tracheloside is a rare lignan glycoside present mostly … Briefly, 339 mg of tracheloside was isolated from 500 g of plant material. The yield is …
Number of citations: 3 prospects.wum.edu.pl

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